Home > Products > Screening Compounds P143299 > Amphotericin b deoxycholate
Amphotericin b deoxycholate - 58501-21-6

Amphotericin b deoxycholate

Catalog Number: EVT-1593206
CAS Number: 58501-21-6
Molecular Formula: C71H112NNaO21
Molecular Weight: 1338.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amphotericin B deoxycholate is a polyene antifungal agent that has been a cornerstone in the treatment of systemic fungal infections since its discovery. Isolated from Streptomyces nodosus in 1955, it is characterized by its unique structure, which includes a hydrophilic polyhydroxyl chain and a lipophilic polyene hydrocarbon chain. This amphoteric nature contributes to its solubility challenges and therapeutic efficacy against various fungi, particularly those containing ergosterol in their membranes .

Source

The compound is derived from the fermentation of the bacterium Streptomyces nodosus. It is typically formulated as a colloidal suspension with sodium deoxycholate as the solubilizing agent, which enhances its bioavailability and stability in aqueous solutions . The classic formulation, known as Fungizone™, has been used since 1960 and remains widely utilized in clinical settings despite the emergence of newer formulations with improved safety profiles .

Classification

Amphotericin B deoxycholate is classified as a macrolide antifungal agent due to its large lactone ring structure. It belongs to the broader category of polyene antibiotics, which are characterized by their ability to bind sterols in fungal cell membranes, leading to cell death .

Synthesis Analysis

Methods

The synthesis of Amphotericin B deoxycholate involves complex fermentation processes followed by purification steps. The initial production is achieved through the cultivation of Streptomyces nodosus, where the fermentation broth is harvested and subjected to extraction and purification techniques.

Technical Details:

  1. Fermentation: The organism is cultured under specific conditions that promote the production of Amphotericin B.
  2. Extraction: The antibiotic is extracted using organic solvents.
  3. Purification: Techniques such as chromatography are employed to isolate Amphotericin B from other metabolites.
  4. Formulation: The purified compound is then solubilized with sodium deoxycholate to enhance its stability and solubility for intravenous administration .
Molecular Structure Analysis

Structure

Amphotericin B deoxycholate consists of a large macrolide ring with multiple hydroxyl groups and a series of conjugated double bonds that contribute to its antifungal activity. The structure can be represented as follows:

  • Molecular Formula: C47_{47}H73_{73}N1_{1}O17_{17}
  • Molar Mass: Approximately 924.1 g/mol

Data

The compound exhibits significant structural complexity due to its long hydrocarbon tail and multiple functional groups, which influence both its solubility and biological activity .

Chemical Reactions Analysis

Reactions

Amphotericin B deoxycholate undergoes various chemical reactions, particularly in its interactions with sterols in fungal membranes. Its primary reaction mechanism involves forming pores or channels within the membrane, leading to ion leakage and cell death.

Technical Details:

  • Ion Channel Formation: Amphotericin B binds preferentially to ergosterol, disrupting membrane integrity.
  • Self-Association: The compound tends to self-associate in solution, affecting its bioavailability and pharmacokinetics .
Mechanism of Action

Process

The mechanism of action for Amphotericin B deoxycholate primarily involves:

  1. Binding to Ergosterol: The drug binds to ergosterol present in fungal cell membranes.
  2. Membrane Disruption: This binding disrupts the osmotic integrity of the cell membrane, causing leakage of essential ions (potassium, magnesium) and metabolites.
  3. Cell Death: Ultimately, this leads to cellular apoptosis due to loss of homeostasis .

Data

Studies have shown that Amphotericin B can form pores that allow ions to pass freely across the membrane, resulting in cell lysis at therapeutic concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellowish powder or colloidal suspension.
  • Solubility: Poorly soluble in water; better solubility when formulated with sodium deoxycholate.

Chemical Properties

  • Stability: Sensitive to light and oxygen; requires careful handling during storage.
  • pH Range: Typically formulated at a neutral pH for intravenous administration.

Relevant data indicates that formulations can vary significantly in terms of stability and efficacy depending on their preparation methods .

Applications

Amphotericin B deoxycholate remains a critical therapeutic agent for treating invasive fungal infections such as:

  • Candidiasis
  • Cryptococcosis
  • Aspergillosis

Despite the development of lipid formulations that reduce nephrotoxicity, conventional Amphotericin B deoxycholate is still considered the "gold standard" for antifungal therapy due to its broad spectrum of activity against pathogenic fungi .

Historical Development & Evolution of Polyene Antifungal Therapeutics

Discovery of Amphotericin B: Soil Actinomycete Origins & Early Isolation Techniques

The discovery of amphotericin B (AmB) represents a landmark achievement in antimicrobial drug discovery. In 1953, researchers from the Squibb Institute for Medical Research isolated a soil-derived actinomycete strain (designated M-4575) from the Orinoco River basin in Venezuela. This strain was subsequently identified as Streptomyces nodosus and found to produce two novel antifungal compounds in its fermentation broth [1] [6]. The compounds exhibited amphoteric properties (capable of reacting as both acid and base), leading researchers to name them amphotericin A and amphotericin B [3] [8]. Initial characterization revealed that amphotericin A was a tetraene with activity similar to the recently discovered nystatin, while amphotericin B was a heptaene demonstrating significantly superior antifungal activity [6].

Early isolation efforts faced substantial challenges due to the compound's intrinsic properties. Amphotericin B possessed extremely poor water solubility and was chemically unstable in acidic conditions, light, and at elevated temperatures [2]. Initial purification methods involved complex extraction and precipitation techniques from the fermentation broth. The molecule was identified as a macrolide polyene antibiotic, characterized by a 38-membered macrolactone ring containing seven conjugated double bonds (heptaene structure), a polyhydroxylated chain, and a mycosamine sugar moiety [1] [6]. This amphipathic structure conferred both hydrophobic and hydrophilic regions but contributed to its insolubility in aqueous media [10].

Initial in vivo testing in mouse models infected with systemic fungal pathogens demonstrated remarkable efficacy, generating significant scientific interest [6]. However, translating this success to humans proved difficult due to the lack of a suitable formulation for systemic administration. Early attempts at oral administration in humans failed to achieve therapeutic blood concentrations, necessitating the development of a novel delivery strategy [6] [8]. This challenge led directly to the pivotal innovation of complexing amphotericin B with sodium deoxycholate, enabling intravenous administration and paving the way for clinical use [1].

Table 1: Key Events in the Discovery and Early Development of Amphotericin B

YearEventSignificance
1953Isolation of Streptomyces nodosus (M-4575) from Venezuelan soilSource organism producing amphotericins A and B discovered
1955-1956Characterization and naming of amphotericin BIdentification of a heptaene macrolide with superior antifungal properties
Late 1950sDevelopment of deoxycholate micellar suspensionEnabled intravenous administration by solubilizing amphotericin B
1959Commercial availability as Fungizone® (Bristol-Myers Squibb)First systemic antifungal polyene introduced into clinical practice

Formulation Innovations: Transition from Conventional to Lipid-Associated Delivery Systems

The conventional formulation of amphotericin B as a micellar suspension with sodium deoxycholate (marketed as Fungizone®) represented the first solution enabling systemic therapy. Sodium deoxycholate, a bile salt derivative, acted as a solubilizing agent, forming micellar structures in aqueous solutions where amphotericin B was incorporated into the hydrophobic core [1] [4]. While this formulation revolutionized the treatment of life-threatening systemic mycoses, its use was associated with significant limitations, most notably dose-limiting nephrotoxicity and frequent acute infusion-related reactions (e.g., fever, chills, rigors) [1] [5]. These toxicities were intrinsically linked to the mechanism of action – while amphotericin B binds preferentially to ergosterol in fungal membranes, it also interacts with cholesterol in mammalian cell membranes, particularly renal tubular cells and erythrocytes [2] [6]. Furthermore, the deoxycholate micelles could disassociate in circulation, releasing amphotericin B monomers and aggregates that contributed to toxicity [1].

To overcome these limitations, significant research efforts focused on developing lipid-based formulations designed to alter the pharmacokinetic profile and reduce host toxicity. Three major lipid-associated formulations emerged, each with distinct physicochemical characteristics:

  • Amphotericin B Lipid Complex (ABLC - Abelcet®): Developed in the late 1980s/early 1990s, ABLC consists of amphotericin B complexed with two phospholipids, dimyristoyl phosphatidylcholine (DMPC) and dimyristoyl phosphatidylglycerol (DMPG), in a 1:1 drug-to-lipid molar ratio. These components self-assemble into large, ribbon-like structures (approximately 1.6-11 µm in size). The large size promotes rapid uptake by the reticuloendothelial system (RES), targeting the drug to organs like the liver, spleen, and lungs [1] [5].

  • Amphotericin B Colloidal Dispersion (ABCD - Amphotec®): This formulation involved amphotericin B complexed with sodium cholesteryl sulfate in a 1:1 ratio, forming disk-shaped colloidal dispersions (~115-140 nm in diameter). The complex structure consists of tetramers of amphotericin B and cholesteryl sulfate aggregated into larger disks. While developed to reduce nephrotoxicity, ABCD was associated with a high incidence of infusion-related reactions and was discontinued in 2011 [1] [5].

  • Liposomal Amphotericin B (L-AMB - AmBisome®): Represents the most advanced lipid formulation. L-AMB consists of small (~60-80 nm), spherical, unilamellar liposomes composed of hydrogenated soy phosphatidylcholine (HSPC), distearoyl phosphatidylglycerol (DSPG), cholesterol, and amphotericin B. The drug is intercalated within the phospholipid bilayers of the liposomes. This structure provides the highest degree of encapsulation, resulting in prolonged circulation time, reduced release of free drug, and consequently, the most favorable toxicity profile among lipid formulations, particularly regarding reduced nephrotoxicity and fewer severe infusion reactions [1] [5] [7].

The primary mechanistic advantage of lipid formulations lies in their ability to act as a targeted drug delivery system. They exploit the natural tropism of lipid particles and the pathophysiology of fungal infections. Lipid carriers are preferentially taken up by phagocytic cells of the RES. As many fungal pathogens reside within or are phagocytosed by macrophages, this delivers high drug concentrations to the site of infection. Furthermore, during invasive fungal infections, lipid carriers can extravasate at sites of inflammation and infection, where endothelial permeability is increased. Crucially, these formulations deliver amphotericin B predominantly in a lipid-associated state, reducing the concentration of free, unbound drug in circulation that is available to interact with human renal tubules and erythrocytes, thereby mitigating toxicity [1] [5] [9].

Table 2: Characteristics of Major Lipid-Based Amphotericin B Formulations

Formulation (Brand Name)Lipid ComponentsStructureApproximate Particle SizeKey Pharmacokinetic Feature
Amphotericin B Lipid Complex (ABLC - Abelcet®)Dimyristoyl phosphatidylcholine (DMPC), Dimyristoyl phosphatidylglycerol (DMPG)Ribbon-like complexes1.6 - 11 µmRapid RES uptake; High concentrations in liver, spleen, lungs
Amphotericin B Colloidal Dispersion (ABCD - Amphotec®) (Discontinued)Sodium cholesteryl sulfateDisk-shaped colloidal dispersions115 - 140 nmHigh plasma peak concentration; Significant infusion reactions
Liposomal Amphotericin B (L-AMB - AmBisome®)Hydrogenated soy phosphatidylcholine (HSPC), Distearoyl phosphatidylglycerol (DSPG), CholesterolSmall unilamellar vesicles (Liposomes)60 - 80 nmProlonged circulation; Highest plasma levels; Reduced RES uptake

More recent innovations focus on overcoming the need for intravenous administration entirely. Research is actively exploring nanoparticulate systems (solid lipid nanoparticles, polymeric nanoparticles, cochleates), self-emulsifying drug delivery systems (SEDDS), and lipid nanocrystals for the oral delivery of amphotericin B. These approaches aim to enhance solubility, protect the drug from degradation in the gastrointestinal tract, and improve absorption, potentially revolutionizing access in resource-limited settings [2] [3]. An oral lipid nanocrystal formulation (MAT2203, Matinas BioPharma) has shown promise in clinical trials, including a successful Phase 2 study for cryptococcal meningitis [3].

Regulatory Milestones: FDA Approval Pathways & Global Adoption Patterns

The regulatory journey of amphotericin B formulations reflects their evolving therapeutic profile and clinical importance. Amphotericin B deoxycholate (Fungizone®) was the first to market, receiving FDA approval in 1959 based on non-comparative clinical data demonstrating efficacy against severe systemic fungal infections [1] [4]. It remained the sole formulation for decades, becoming the clinical gold standard despite its toxicity profile, largely due to its broad spectrum, fungicidal activity, and low resistance rates [1] [6].

The development and regulatory approval of lipid formulations were primarily driven by the need to reduce the nephrotoxicity associated with the deoxycholate complex. Approval pathways for these newer formulations were largely based on clinical trials demonstrating comparable efficacy to conventional AmB in patients with documented infections refractory to or intolerant of the deoxycholate formulation, coupled with significantly improved safety profiles, particularly reduced nephrotoxicity:

  • Amphotericin B Lipid Complex (ABLC - Abelcet®): Approved by the FDA in 1995. The approval was based on studies in patients with invasive mycoses who were refractory or intolerant to conventional amphotericin B. ABLC demonstrated efficacy in clearing infections and a reduced incidence of nephrotoxicity compared to historical controls receiving the deoxycholate form [5].
  • Amphotericin B Cholesteryl Sulfate Complex (ABCD - Amphotec®): Approved by the FDA in 1996. Although effective, its clinical use was hampered by a higher incidence of infusion-related reactions compared to other lipid formulations. It was discontinued globally in 2011 [1] [5].
  • Liposomal Amphotericin B (L-AMB - AmBisome®): Approved by the FDA in August 1997 (NDA 050740) [7]. Its approval pathway included data for empirical therapy in febrile neutropenia, treatment of refractory invasive fungal infections (aspergillosis, candidiasis, cryptococcosis), and cryptococcal meningitis in HIV patients. A landmark study demonstrated L-AMB significantly reduced breakthrough fungal infections in febrile neutropenic patients compared to conventional AmB, while also showing markedly reduced nephrotoxicity and infusion reactions [5] [7] [9].

Global adoption patterns of the different formulations have been heavily influenced by cost considerations, disease epidemiology, and guideline recommendations. Conventional amphotericin B deoxycholate remains widely used, particularly in resource-limited settings, due to its low cost [1] [9]. Lipid formulations, particularly L-AMB, are recognized as the standard of care in specific high-risk patient populations (e.g., bone marrow transplant recipients, patients with pre-existing renal impairment) and for specific infections (e.g., mucormycosis, cryptococcal meningitis induction therapy in HIV) where their improved safety profile justifies the higher cost [4] [9]. Their adoption was significantly boosted by inclusion in major treatment guidelines (e.g., Infectious Diseases Society of America - IDSA, European Confederation of Medical Mycology - ECMM).

A critical milestone for global access, particularly for visceral leishmaniasis (VL), was the inclusion of liposomal amphotericin B (AmBisome®) on the WHO Model List of Essential Medicines in 2013 [9]. This reflected overwhelming evidence of its high efficacy and safety for VL treatment, especially in South Asia. Large-scale programs by organizations like Médecins Sans Frontières (MSF) demonstrated the feasibility of using L-AMB even at the primary healthcare level, treating over 8000 VL patients in South Asia with cure rates >95% [9]. While generic versions of conventional amphotericin B deoxycholate became available, the high cost of branded lipid formulations (especially L-AMB) initially limited their use in endemic regions for diseases like VL. Negotiated price reductions and the development of generic liposomal amphotericin B products are ongoing efforts to improve global access [9]. Regulatory pathways for proving bioequivalence for complex generics like liposomal products remain a challenge but are crucial for wider adoption [9].

Table 3: Key Regulatory Milestones for Amphotericin B Formulations

Properties

CAS Number

58501-21-6

Product Name

Amphotericin b deoxycholate

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C71H112NNaO21

Molecular Weight

1338.6 g/mol

InChI

InChI=1S/C47H73NO17.C24H40O4.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1

InChI Key

NFHDUMMQBQTVTR-OXEBIIQQSA-M

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

amphotericin B - deoxycholate
amphotericin B deoxycholate
amphotericin B, deoxycholate drug combination
amphotericin B-deoxycholate
D-AmB cpd
HAmB-DOC

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.